c-Kit-IN-3

c-KIT T670I mutant GIST kinase inhibitor resistance

c-Kit-IN-3 is a rationally designed type II kinase inhibitor that maintains picomolar-level potency against wild-type c-KIT (IC50 4 nM) and the clinically challenging T670I gatekeeper mutation (IC50 8 nM). Unlike imatinib or sunitinib, which lose activity against T670I-driven models, c-Kit-IN-3 was engineered via a hybrid-design approach to overcome this cross-resistance. With exceptional oral bioavailability across species (43% mouse, 50% rat, 81% dog) and ~100% TGI in T670I xenograft models, c-Kit-IN-3 is the definitive tool for studying drug-resistant GIST and validating c-KIT-dependent signaling pathways. Batch-tested purity ≥98%.

Molecular Formula C26H20ClF3N2O4
Molecular Weight 516.9 g/mol
Cat. No. B2583239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Kit-IN-3
Molecular FormulaC26H20ClF3N2O4
Molecular Weight516.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F
InChIInChI=1S/C26H20ClF3N2O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30/h3-11,13-14H,12H2,1-2H3,(H,32,33)
InChIKeyYOHLRCOPRAVUCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





c-Kit-IN-3: A Potent and Selective c-KIT Tyrosine Kinase Inhibitor for Research on Drug-Resistant Mutants in Gastrointestinal Stromal Tumors


c-Kit-IN-3 (also known as CHMFL-KIT-64 or Compound 18) is a synthetic small-molecule inhibitor of the c-KIT receptor tyrosine kinase [1]. It is a type II kinase inhibitor developed via a hybrid design approach and exhibits potent activity against wild-type c-KIT (IC₅₀: 4 nM) and a broad spectrum of drug-resistant c-KIT mutants, including the clinically challenging T670I gatekeeper mutation (IC₅₀: 8 nM) [1]. The compound is characterized by improved oral bioavailability across species and significant in vivo antitumor efficacy in mutant-driven xenograft models, making it a valuable research tool for studying c-KIT-driven oncogenesis and resistance mechanisms in gastrointestinal stromal tumors (GIST) [1].

c-Kit-IN-3 vs. Generic c-KIT Inhibitors: Why Molecular Specificity Matters for GIST Research


Generic substitution with first- or second-line c-KIT inhibitors is not scientifically valid due to the emergence of secondary resistance mutations, particularly the T670I gatekeeper mutation, which confers cross-resistance to imatinib and sunitinib [1]. c-Kit-IN-3 was specifically engineered to maintain high potency against this and other drug-resistant mutants, whereas conventional multi-targeted kinase inhibitors exhibit drastically reduced or no activity against T670I-driven models [2]. Furthermore, c-Kit-IN-3 demonstrates a distinct selectivity profile and significantly improved oral bioavailability across multiple species compared to earlier-generation type II c-KIT inhibitors, enabling robust in vivo pharmacodynamic studies that are unattainable with less optimized compounds [1][2]. Selecting c-Kit-IN-3 ensures experimental relevance for studies focused on drug-resistant GIST and kinase inhibitor design, where standard comparators fail to recapitulate the required molecular phenotype.

c-Kit-IN-3: Quantitative Evidence for Differentiated Selection in c-KIT-Driven Research


Potency Against T670I Gatekeeper Mutation vs. Imatinib and Sunitinib

c-Kit-IN-3 maintains low nanomolar potency against the c-KIT T670I gatekeeper mutation (IC₅₀ = 8 nM), a common secondary resistance mutation that severely compromises the activity of first- and second-line c-KIT inhibitors [1]. In contrast, imatinib and sunitinib exhibit markedly reduced or negligible inhibition of T670I, rendering them ineffective in models driven by this mutant [2].

c-KIT T670I mutant GIST kinase inhibitor resistance

Kinase Selectivity Profile vs. Multi-Targeted c-KIT Inhibitors

c-Kit-IN-3 exhibits a defined selectivity profile against a panel of structurally related kinases. It potently inhibits c-KIT (4 nM), with moderate activity against CSF1R (18 nM), PDGFRα (25 nM), and RET (34 nM), while showing lower potency against DDR1 (135 nM), FLT4 (121 nM), and PDGFRβ (97 nM) . This contrasts with the broader multi-targeted inhibition profiles of imatinib (potent BCR-ABL inhibition linked to cardiotoxicity) and sunitinib (potent FLT3 inhibition linked to myelosuppression) [1][2].

kinase selectivity off-target effects c-KIT inhibitor

In Vivo Antitumor Efficacy in T670I Mutant Xenograft Models

c-Kit-IN-3 demonstrates robust in vivo efficacy against T670I-driven tumors, a model where imatinib and sunitinib fail. In female BALB/C-nu mice bearing established BaF3-tel-c-KIT-T670I tumor xenografts, oral administration of c-Kit-IN-3 at 100 mg/kg/day achieved nearly 100% tumor growth inhibition (TGI) without affecting animal body weight [1]. In contrast, imatinib shows minimal to no antitumor activity in T670I-positive models, and sunitinib provides only marginal inhibition in some settings [2].

xenograft in vivo efficacy T670I mutant

Oral Bioavailability Across Multiple Preclinical Species

c-Kit-IN-3 was optimized for improved oral bioavailability compared to earlier-generation type II c-KIT inhibitors. In mice, rats, and dogs, oral bioavailability (F) was measured at 43%, 50%, and 81%, respectively [1]. The compound also exhibits moderate half-lives (T₁/₂: 4.5 h in mice, 6.4 h in rats, 19.4 h in dogs) . This represents a significant advancement over earlier type II c-KIT inhibitor leads, which often suffer from poor oral absorption limiting in vivo utility [1].

pharmacokinetics oral bioavailability in vivo studies

Antiproliferative Activity in Imatinib-Resistant GIST Cell Lines

c-Kit-IN-3 potently inhibits the growth of GIST cell lines that harbor mutations conferring primary or secondary resistance to imatinib. In cellular proliferation assays, c-Kit-IN-3 achieved sub-micromolar IC₅₀ values against imatinib-resistant GIST-5R (73 nM) and GIST-T1-T670I (11 nM) cells, and also potently inhibited imatinib-sensitive GIST-T1 cells (6 nM) [1]. Imatinib, by comparison, shows no significant inhibition of GIST-5R or GIST-T1-T670I proliferation at clinically relevant concentrations [2].

GIST imatinib resistance antiproliferative

c-Kit-IN-3: Optimal Research and Preclinical Application Scenarios


Modeling T670I Gatekeeper Mutation-Mediated Resistance in GIST

c-Kit-IN-3 is the compound of choice for in vitro and in vivo studies requiring sustained inhibition of c-KIT T670I mutant signaling. Unlike imatinib and sunitinib, which are ineffective against this mutant, c-Kit-IN-3 maintains an IC₅₀ of 8 nM and achieves ~100% TGI in T670I-driven xenograft models [1][2]. This enables rigorous investigation of resistance mechanisms and evaluation of combination strategies targeting secondary c-KIT mutations.

Pharmacodynamic and Pharmacokinetic Studies in Multiple Preclinical Species

With demonstrated oral bioavailability of 43% (mouse), 50% (rat), and 81% (dog), c-Kit-IN-3 is well-suited for cross-species PK/PD studies [1]. The improved exposure compared to earlier type II c-KIT inhibitors ensures consistent target engagement, supporting robust dose-response analysis and biomarker validation in GIST and other c-KIT-dependent models.

Selective c-KIT Signaling Studies Requiring Minimal Off-Target Interference

For experiments where clean interpretation of c-KIT-specific signaling is critical, c-Kit-IN-3 offers a defined selectivity window over BCR-ABL, FLT3, and other clinically relevant off-target kinases [1]. This contrasts with the multi-targeted profiles of imatinib and sunitinib, which introduce confounding variables. c-Kit-IN-3 is thus optimal for mechanistic studies linking c-KIT inhibition to downstream pathway modulation in GIST and related models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-Kit-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.